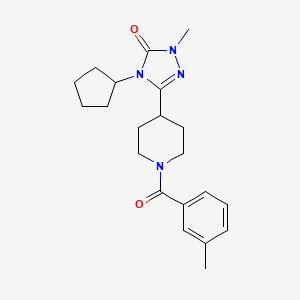![molecular formula C20H23N3O4 B14952330 2-(4-ethylphenoxy)-2-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14952330.png)
2-(4-ethylphenoxy)-2-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-2-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide is a complex organic compound that features a combination of aromatic and aliphatic structures
準備方法
The synthesis of 2-(4-ethylphenoxy)-2-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization One common synthetic route involves the reaction of 4-ethylphenol with an appropriate alkylating agent to form 4-ethylphenoxy derivativesThe final step involves the condensation of the nitrophenyl derivative with a hydrazide to form the target compound .
化学反応の分析
2-(4-ethylphenoxy)-2-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-(4-ethylphenoxy)-2-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar compounds include:
2-(4-ethylphenoxy)acetic acid (4-nitrophenyl) ester: This compound shares the ethylphenoxy and nitrophenyl groups but differs in its ester linkage.
2-(4-ethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide: This compound has a similar structure but features an acetamide group instead of a hydrazide.
The uniqueness of 2-(4-ethylphenoxy)-2-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C20H23N3O4 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
2-(4-ethylphenoxy)-2-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C20H23N3O4/c1-5-15-9-11-18(12-10-15)27-20(3,4)19(24)22-21-14(2)16-7-6-8-17(13-16)23(25)26/h6-13H,5H2,1-4H3,(H,22,24)/b21-14+ |
InChIキー |
XMZHJFIWCIQKIX-KGENOOAVSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(5-chloro-2-methylphenyl)acetamide]](/img/structure/B14952250.png)
![2-methoxyethyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14952263.png)
![(5Z)-5-(4-methylbenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952269.png)
![2-(4-bromophenyl)-6-[(2-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14952277.png)
![1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14952284.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952289.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14952297.png)
![4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952298.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14952306.png)
![3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B14952307.png)
![Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14952308.png)
![N-(2,5-dimethylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14952309.png)

